N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring, a fluorobenzamide group, and several methyl substitutions. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazole ring. This can be achieved by reacting o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Fluorobenzamide Group: The final step involves the coupling of the benzoxazole derivative with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzamide group may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes.
Comparison with Similar Compounds
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide can be compared with other benzoxazole derivatives, such as:
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-bisnitrobenzamide
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-N’-(diphenylacetyl)thiourea
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-N’-{3-nitro-4-methoxybenzoyl}thiourea
These compounds share similar structural features but differ in their functional groups and substitutions, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of the benzoxazole ring, methyl groups, and fluorobenzamide moiety, which may confer distinct properties and applications.
Properties
CAS No. |
590395-95-2 |
---|---|
Molecular Formula |
C23H19FN2O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C23H19FN2O2/c1-13-11-14(2)21-20(12-13)26-23(28-21)18-5-4-6-19(15(18)3)25-22(27)16-7-9-17(24)10-8-16/h4-12H,1-3H3,(H,25,27) |
InChI Key |
GJOZSVIGSPBQJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC=C(C=C4)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.